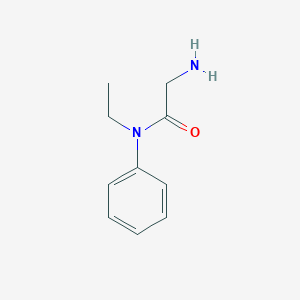

2-amino-N-ethyl-N-phenylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-amino-N-ethyl-N-phenylacetamide |

InChI |

InChI=1S/C10H14N2O/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h3-7H,2,8,11H2,1H3 |

InChI Key |

HCPRSLRMSXZZEM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2 Amino N Ethyl N Phenylacetamide

Established Synthetic Routes for 2-amino-N-ethyl-N-phenylacetamide and its Precursors

The creation of this compound and its essential precursors is primarily achieved through established, multi-step chemical reactions. These routes often involve the initial synthesis of an intermediate, which is then further modified to yield the final product.

Conventional Multistep Synthesis Approaches

Conventional methods for synthesizing this compound typically involve a sequence of reactions starting from simpler, commercially available materials. A common strategy begins with the preparation of N-ethyl-N-phenylamine, which then undergoes acylation followed by amination.

One of the key precursors is 2-chloro-N-ethyl-N-phenylacetamide. This intermediate can be synthesized by reacting N-ethylaniline with chloroacetyl chloride. nih.gov The subsequent step involves the displacement of the chlorine atom with an amino group to yield this compound. This nucleophilic substitution is a fundamental transformation in this synthetic sequence.

Another approach involves the synthesis of N-(2-phenyl)ethyl-2-aminoacetamide as a precursor. This can be achieved through the reaction of N-(2-phenyl)ethyl-2-chloroacetamide with aminoacetaldehyde dimethyl acetal (B89532) in a biphasic system using a phase transfer catalyst. google.com The resulting N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide can then be further processed to obtain the desired product. google.com

The synthesis of related phenylacetamide derivatives often follows similar multi-step protocols. For instance, the synthesis of certain N-phenylacetamide derivatives containing 4-arylthiazole moieties starts from p-phenylenediamine, involving protection, amide formation, deprotection, and subsequent cyclization reactions. nih.gov These examples highlight the modular nature of phenylacetamide synthesis, where different substituents can be introduced through the careful selection of starting materials and reagents.

Table 1: Conventional Synthesis Approaches and Key Reactions

| Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

| N-ethylaniline | Chloroacetyl chloride | 2-chloro-N-ethyl-N-phenylacetamide | Acylation |

| 2-chloro-N-ethyl-N-phenylacetamide | Ammonia (B1221849) or an amino group source | This compound | Nucleophilic Substitution |

| N-(2-phenyl)ethyl-2-chloroacetamide | Aminoacetaldehyde dimethyl acetal | N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide | Nucleophilic Substitution |

| p-Phenylenediamine | Di-tert-butyl dicarbonate, Acyl chloride | 4-amino-N-phenylacetamide intermediates | Protection, Amide formation, Deprotection |

Microwave-Assisted and Green Chemistry Syntheses

In recent years, microwave-assisted organic synthesis has gained prominence as a tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave irradiation in the synthesis of acetamide (B32628) derivatives has been shown to be efficient. For example, the microwave-promoted condensation of N-acylisatin with aniline (B41778) derivatives provides a facile route to 2-(2-acetamidophenyl)-2-oxo-N-phenylacetamide derivatives. researchgate.net This method offers advantages in terms of reduced reaction time, higher yields, and increased purity of the products. researchgate.net

While specific examples of microwave-assisted synthesis for this compound are not extensively detailed in the provided results, the successful application of this technology to similar structures suggests its potential as a viable and efficient alternative to traditional heating methods. researchgate.netresearchgate.net The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are also relevant. Microwave synthesis, by reducing reaction times and often the need for large volumes of solvents, aligns with the principles of green chemistry. researchgate.net

Enantioselective Synthesis and Chiral Resolution of this compound

The this compound molecule contains a chiral center at the alpha-carbon of the acetamide moiety. Consequently, it can exist as a pair of enantiomers. For many applications, particularly in pharmacology, it is crucial to isolate or synthesize a single enantiomer, as the biological activity of the two enantiomers can differ significantly. This has led to the development of methods for enantioselective synthesis and chiral resolution.

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective synthesis of chiral amines and their derivatives. This method typically involves the hydrogenation of a prochiral precursor, such as an enamine or an imine, using a chiral catalyst. While direct application to this compound synthesis from the provided results is not explicitly described, the general principles are well-established for the synthesis of other chiral amino compounds. The development of a suitable prochiral substrate and a highly selective chiral catalyst would be key to applying this methodology.

Diastereomeric Salt Formation

A classic and widely used method for separating enantiomers is through the formation of diastereomeric salts. libretexts.org This process, known as chiral resolution, involves reacting the racemic mixture of the amine (in this case, this compound) with a single enantiomer of a chiral acid. libretexts.org This reaction produces a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treating the salts with a base to neutralize the chiral acid. Common chiral resolving agents for amines include tartaric acid and mandelic acid. researchgate.net The efficiency of the resolution can be highly dependent on the choice of the resolving agent and the solvent used for crystallization. researchgate.net

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce enantiomerically pure compounds. nih.gov Enzymes, being inherently chiral, can catalyze reactions with high stereoselectivity. For the synthesis of chiral amines, enzymes such as lipases, proteases, and amine oxidases can be employed. nih.gov

One common chemoenzymatic strategy is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. Another approach is the use of transaminases, which can catalyze the asymmetric synthesis of amines from prochiral ketones. While a specific chemoenzymatic route for this compound is not detailed in the provided information, the general applicability of these methods to the synthesis of chiral amines is well-documented. nih.gov

Table 2: Methods for Obtaining Enantiomerically Pure this compound

| Method | Principle | Key Components/Reagents |

| Asymmetric Catalytic Hydrogenation | Enantioselective reduction of a prochiral precursor. | Prochiral substrate (e.g., enamine, imine), Chiral catalyst (e.g., transition metal complex with a chiral ligand) |

| Diastereomeric Salt Formation | Separation of enantiomers via the formation and crystallization of diastereomeric salts. | Racemic amine, Chiral resolving agent (e.g., tartaric acid, mandelic acid), Suitable solvent |

| Chemoenzymatic Approaches | Use of enzymes to achieve high stereoselectivity in a synthetic step. | Racemic substrate or prochiral precursor, Enzyme (e.g., lipase, transaminase) |

Design and Synthesis of Novel this compound Derivatives and Analogues

The core structure of this compound presents a versatile scaffold for chemical modification. The design and synthesis of novel derivatives and analogues are driven by the goal of exploring and optimizing their potential biological activities. Synthetic strategies typically involve modifications at the amino group, the N-phenyl ring, or the acetamide backbone to generate a library of new compounds.

A common synthetic route for generating derivatives involves the use of haloacetamide precursors. For instance, 2-chloro-N-substituted-acetamides can be synthesized by reacting various anilines or amines with chloroacetyl chloride. nih.gov These chloro-acetamide intermediates can then be reacted with a wide range of nucleophiles to introduce diverse functionalities. For example, reaction with 2-mercaptobenzimidazole (B194830) is a method used to produce 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov

Another established approach involves a multi-step synthesis starting from a core aniline derivative. This can include protection of the aniline, followed by amide formation and deprotection to yield an amino-phenylacetamide intermediate. This intermediate can then be converted into a thiourea, which is subsequently condensed with α-halocarbonyl compounds to produce derivatives containing a thiazole (B1198619) ring. nih.gov This modular approach allows for the introduction of a wide variety of substituents on different parts of the molecule, facilitating the exploration of structure-activity relationships.

For example, a series of N-phenylacetamide derivatives bearing 4-arylthiazole moieties was synthesized by first preparing N-phenylacetamide intermediates, converting them to isothiocyanates, and then to thioureas. nih.gov These thioureas were finally condensed with different α-bromophenylethanones to yield the target 2-amino-1,3-thiazole derivatives. nih.gov Similarly, isatin (B1672199) (indole-2,3-dione) can be reacted with various 2-chloro-N-phenylacetamide compounds in the presence of a base like potassium carbonate to attach the phenylacetamide moiety to the isatin nitrogen, creating a new family of hybrid molecules. nih.gov

Structural Modification Strategies for Enhanced Biological Activity

Structural modifications of the this compound scaffold are systematically undertaken to enhance biological potency and selectivity. Key strategies include introducing various substituents on the phenyl ring, altering the amino group, and incorporating different heterocyclic systems.

In the development of antibacterial agents, introducing a thiazole moiety into the N-phenylacetamide scaffold has proven to be a successful strategy. nih.govnih.gov The subsequent substitution on the appended thiazole ring system allows for fine-tuning of the compound's activity. A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties revealed that the nature and position of substituents on the aryl group significantly influence their antibacterial efficacy against plant pathogenic bacteria like Xanthomonas oryzae pv. Oryzae (Xoo). nih.govnih.gov For example, compound A1 , which features a fluorine atom at the para-position of the phenyl ring on the thiazole, exhibited an EC₅₀ value of 156.7 µM, superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov

| Compound | Substituent (R) on 4-Arylthiazole | EC₅₀ (µM) | Reference |

|---|---|---|---|

| A1 | 4-Fluorophenyl | 156.7 | nih.govnih.gov |

| A2 | 4-Chlorophenyl | 178.6 | nih.gov |

| A3 | 4-Bromophenyl | 188.4 | nih.gov |

| A19 | 2-Fluorophenyl | 189.2 | nih.gov |

| Bismerthiazol (Control) | N/A | 230.5 | nih.govnih.gov |

| Thiodiazole Copper (Control) | N/A | 545.2 | nih.govnih.gov |

Another fruitful modification strategy involves conjugating the phenylacetamide core with other biologically active heterocycles, such as benzimidazole. In a study aimed at developing new antidepressant agents, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized and evaluated. nih.gov The modifications involved varying the substituent on the N-phenylacetamide portion. The results showed that different substitutions, including small alkyl groups, halogens, and larger aromatic systems, led to a range of antidepressant activities. nih.gov

Similarly, in the search for new anticancer agents, researchers have synthesized benzamide (B126) derivatives incorporating a 2-(1H-benzo[d]imidazol-2-ylthio)acetamido moiety. nih.govnih.gov These complex molecules feature an N-substituted phenyl ring, and modifications at this position have a profound impact on their cytotoxic activity against human colorectal carcinoma cells (HCT116). The data indicate that electron-donating groups, such as methoxy, can enhance potency. nih.gov

| Compound | Substituent (R) on N-phenylbenzamide | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N9 | 4-Methoxyphenyl | 5.85 | nih.gov |

| N18 | 4-Methoxy-2-methylphenyl | 4.53 | nih.gov |

| W17 | 4-Methoxyphenyl | 4.12 | researchgate.net |

| 5-Fluorouracil (Control) | N/A | 9.99 | nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for lead optimization and the discovery of novel compounds with improved properties. nih.govnih.gov These approaches involve modifying the core structure (scaffold) or specific functional groups of a molecule. nih.gov

Bioisosteric replacement refers to the substitution of atoms or functional groups with other groups that possess similar physical or chemical properties, with the aim of maintaining or enhancing biological activity while improving other characteristics like metabolic stability or selectivity. nih.govyoutube.com Classical bioisosteres often have similar sizes and shapes, such as replacing a hydrogen atom with fluorine, or a methyl group with a chlorine atom. youtube.com Non-classical bioisosteres may not be structurally similar but mimic key electronic or hydrogen-bonding features. youtube.com For example, a carboxylic acid group can be replaced by a tetrazole ring, as both are acidic and exist as anions at physiological pH. youtube.com In the context of phenylacetamide derivatives, a documented example involved replacing a pyridine (B92270) ring in a hit molecule with a benzene (B151609) ring to improve π-π stacking interactions, which is a key consideration for receptor binding. nih.gov This type of aromatic ring replacement is a common tactic to modulate electronic properties and explore new intellectual property space. cambridgemedchemconsulting.com

Scaffold hopping is a more significant structural modification where the central core of a molecule is replaced with a functionally equivalent but structurally distinct scaffold. nih.gov This strategy is used to access novel chemical series, circumvent patent limitations, and drastically improve properties like solubility or toxicity. nih.govtmu.edu.tw The goal is to maintain the three-dimensional orientation of essential binding groups while presenting a new core structure.

An illustrative example of a strategy related to scaffold hopping is the development of new carbonic anhydrase inhibitors. nih.gov Starting with an isatin-based scaffold, researchers incorporated a phenylacetamide moiety at the isatin nitrogen. nih.gov This structural elaboration, which can be seen as a form of scaffold extension or hopping, led to a new class of molecules with altered selectivity profiles against different carbonic anhydrase isoforms. This demonstrates how combining different structural motifs can lead to novel derivatives with potentially improved pharmacological profiles. nih.gov

Mechanistic Biological Investigations of 2 Amino N Ethyl N Phenylacetamide in Preclinical Models

In Vitro Biological Activity Profiling of 2-amino-N-ethyl-N-phenylacetamide and its Analogues

The in vitro biological activity of N-phenylacetamide derivatives is diverse, encompassing interactions with various receptors and enzymes, which in turn modulate cellular signaling pathways.

N-phenylacetamide analogues have shown significant affinity and selectivity for various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. A prominent example is the compound S33138, a potential antipsychotic agent with a complex phenylacetamide structure. S33138 displays a markedly higher affinity for the human dopamine D₃ receptor compared to the D₂ receptor subtypes. researchgate.net Specifically, its binding affinity (pKi) was approximately 25-fold higher for D₃ (pKi of 8.7) than for D₂L (pKi of 7.1) and D₂S (pKi of 7.3) receptors. researchgate.net This compound also demonstrated modest antagonist properties at human serotonin 5-HT₂ₐ and 5-HT₇ receptors. researchgate.net In contrast, many clinically used antipsychotics like haloperidol (B65202) and clozapine (B1669256) show similar affinities for both D₂ and D₃ receptors. researchgate.net

Furthermore, investigations into other related structures, such as N-substituted analogues of 8-carboxamidocyclazocine, reveal that the N-((4′-phenyl)-phenethyl) moiety, which contains a phenylacetamide-like feature, confers high binding affinity to μ and δ opioid receptors. nih.gov The strategic placement of substituents on the phenyl rings is crucial for these interactions. For instance, moving the distal phenyl group from the 4-position to the 2-position significantly decreases binding affinity for μ and δ receptors, suggesting that the 4-position is optimal for receptor accommodation. nih.gov

Table 1: Receptor Binding Affinities of S33138, a Phenylacetamide Analogue

| Receptor Subtype | pKi Value |

|---|---|

| Dopamine D₃ | 8.7 |

| Dopamine D₂L | 7.1 |

| Dopamine D₂S | 7.3 |

| Serotonin 5-HT₂ₐ | 6.8 |

| Serotonin 5-HT₇ | 7.1 |

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity.

The acetamide (B32628) scaffold is a key feature in molecules designed to inhibit enzyme activity. For example, derivatives of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide have been investigated as potential inhibitors of monoamine oxidase (MAO). nih.gov MAO enzymes are crucial in the metabolism of monoamine neurotransmitters like serotonin and dopamine. nih.gov Inhibition of these enzymes leads to increased concentrations of these neurotransmitters, a mechanism central to the action of many antidepressant drugs. nih.gov The by-products of MAO-catalyzed reactions can include potentially neurotoxic species, and MAO inhibitors may offer neuroprotective effects by halting this process. nih.gov

While specific kinetic data for this compound is not available, studies on related structures show that the N-substituted acetamide moiety is critical for interacting with the enzyme's active site. The nature and position of substituents on the phenyl ring can significantly influence the inhibitory potency and selectivity for MAO-A versus MAO-B isoforms.

Cell-based assays are essential for determining how ligand-receptor interactions translate into a functional cellular response. For the dopamine receptor antagonist S33138, functional assays confirmed its antagonist properties. researchgate.net In cells engineered to express human D₃ and D₂L receptors, S33138 effectively blocked the inhibitory effects of the agonist quinpirole (B1680403) on forskolin-stimulated cyclic AMP (cAMP) formation, with a pKₑ value of 8.5. researchgate.net This demonstrates its ability to interfere with the G-protein coupled signaling cascade initiated by dopamine receptor activation. researchgate.net

In a different context, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide derivatives were evaluated in vitro for their antiprotozoal activity against parasites like Giardia intestinalis and Trichomonas vaginalis. mdpi.com These cell-based assays measure the concentration of the compound required to inhibit parasite growth (IC₅₀). For instance, compound 7 in this series was found to be seven times more active against G. intestinalis than the reference drug benznidazole. mdpi.com Such assays are crucial for identifying biologically active compounds in early-stage drug discovery.

Structure-Activity Relationships (SAR) of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the N-phenylacetamide class of compounds, several key pharmacophoric features have been identified through various studies.

The Acetamide Linker: The -NH-C(=O)-CH₂- group serves as a crucial scaffold, providing a rigid and stable connection between the aromatic rings and other functional groups. Its hydrogen bonding capabilities (both donor and acceptor) are often vital for anchoring the ligand in the target's binding pocket. nih.gov

The N-Phenyl Group: This aromatic ring is often involved in hydrophobic and pi-pi stacking interactions within the receptor or enzyme active site. Substitutions on this ring can modulate binding affinity and selectivity. nih.govnih.gov

The Terminal Amino Group (in 2-aminoacetamides): The primary amino group can act as a key hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in the biological target.

In studies of related benzimidazole-acetamide derivatives, a pharmacophore model designated DHHR (one donor, two hydrophobic, and one aromatic feature) was identified as being important for activity. nih.gov For N-phenethylcarboxamide analogues binding to opioid receptors, the distance and orientation of the distal phenyl group relative to the core structure are critical, indicating a specific hydrophobic binding pocket in the receptor. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral molecules often interact differently with biological targets, which are themselves chiral. unimi.it This can lead to one enantiomer (a non-superimposable mirror image) being significantly more potent or having a different pharmacological profile than the other. unimi.it

A clear example is seen with the phenylacetamide analogue S33138, which has a specific stereochemistry designated as (3aS,9bR). researchgate.net This precise spatial arrangement of its fused ring system is critical for its high and selective affinity for the dopamine D₃ receptor. It is highly probable that the other stereoisomers of S33138 would not fit as precisely into the D₃ receptor binding site, leading to weaker or non-selective binding. Although specific data on the stereoisomers of this compound are not available, the principles of stereoselectivity strongly suggest that if this compound is chiral, its enantiomers would likely exhibit different biological activities. unimi.it

In Vivo Mechanistic Studies in Animal Models (Excluding Clinical Efficacy/Safety)

Preclinical research using animal models is a critical step in characterizing the pharmacological profile of a new chemical entity. For this compound, these in vivo studies have been instrumental in elucidating how the compound interacts with biological systems, the specific molecular targets it engages, and the subsequent biochemical and cellular responses it elicits within tissues.

Target engagement studies are designed to confirm that a compound interacts with its intended molecular target in a living organism. These studies provide evidence that the compound reaches its site of action and binds to the target protein, initiating a biological response. While specific target engagement data for this compound is not extensively detailed in the public domain, the broader class of phenylacetamide derivatives has been investigated for their potential to interact with various biological targets.

For instance, studies on related phenylacetamide compounds have explored their binding affinity and functional activity at various receptors and enzymes in the central nervous system. These investigations often involve techniques such as positron emission tomography (PET) imaging or ex vivo analysis of tissues to measure receptor occupancy or enzyme inhibition.

Following target engagement, the subsequent biochemical and cellular responses in various tissues are examined to understand the downstream effects of the compound. For the broader class of 2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides, which share a structural similarity, in vivo studies in albino mice have been conducted to evaluate their effects. nih.gov These studies often measure changes in the levels of specific biomarkers, enzyme activities, or gene expression in tissues of interest.

In behavioral models such as the tail suspension test (TST) and forced swim test (FST), which are used to screen for potential antidepressant activity, the observed behavioral changes are considered a reflection of the underlying biochemical and cellular alterations in the brain. nih.gov For example, a decrease in the duration of immobility in these tests is hypothesized to be linked to the modulation of neurotransmitter systems or intracellular signaling pathways involved in mood regulation. nih.gov The antidepressant potential of these compounds is often quantified as the percent decrease in immobility duration (% DID) compared to a control group. nih.gov

The table below summarizes the type of data typically collected in such preclinical behavioral studies for compounds in the acetamide class.

| Preclinical Model | Assay | Endpoint Measured | Typical Observation with Active Compound |

| Adult Swiss Albino Mice | Tail Suspension Test (TST) | Duration of Immobility | Decrease |

| Adult Swiss Albino Mice | Forced Swim Test (FST) | Duration of Immobility | Decrease |

Preclinical Pharmacokinetic and Metabolic Studies of 2 Amino N Ethyl N Phenylacetamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Models

While specific ADME data for 2-amino-N-ethyl-N-phenylacetamide is not extensively available in the public domain, inferences can be drawn from the behavior of structurally similar compounds in preclinical models. The ADME profile of a compound is intrinsically linked to its physicochemical properties, such as its lipophilicity, pKa, and molecular size.

Absorption: The presence of both an amine group and an amide linkage suggests that this compound would likely be absorbed orally. The rate and extent of absorption would be influenced by factors such as its solubility and permeability across the gastrointestinal tract.

Distribution: Following absorption, this compound would be distributed throughout the body. Its volume of distribution would be dependent on its ability to bind to plasma proteins and its partitioning into various tissues. Compounds with similar structures often exhibit moderate to high volumes of distribution.

Metabolism: The biotransformation of this compound is anticipated to be a key determinant of its pharmacokinetic profile and clearance from the body. The liver is expected to be the primary site of metabolism.

Excretion: The parent compound and its metabolites are likely to be eliminated from the body through a combination of renal and fecal routes. The extent of each route's contribution would depend on the polarity of the metabolites formed.

Identification and Structural Elucidation of this compound Metabolites

The metabolic fate of this compound in preclinical species would involve a series of Phase I and Phase II biotransformation reactions. Although specific metabolites have not been reported, potential metabolic pathways can be predicted based on its chemical structure.

Phase I Metabolism: The primary amino group, the N-ethyl group, and the phenyl ring are all susceptible to oxidative metabolism. Potential Phase I metabolites could include:

N-de-ethylation: Removal of the ethyl group to form 2-amino-N-phenylacetamide.

Hydroxylation of the phenyl ring: Introduction of a hydroxyl group at various positions on the aromatic ring.

Oxidative deamination: Conversion of the primary amino group to a ketone.

Phase II Metabolism: The metabolites formed during Phase I, as well as the parent compound if it contains suitable functional groups, can undergo conjugation reactions. These may include:

Glucuronidation: Conjugation with glucuronic acid, a common pathway for hydroxylated metabolites.

Sulfation: Conjugation with a sulfonate group.

The following table outlines the potential metabolites of this compound.

| Metabolite | Metabolic Pathway | Potential Effect |

| 2-amino-N-phenylacetamide | N-de-ethylation | Altered biological activity and clearance |

| Hydroxylated derivatives | Aromatic hydroxylation | Increased polarity, facilitating excretion |

| Glucuronide conjugates | Glucuronidation | Enhanced water solubility and elimination |

Enzymatic Pathways Involved in the Biotransformation of this compound

The biotransformation of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of xenobiotics. nih.gov

Based on the metabolism of structurally related compounds, several CYP isoforms could be involved in the metabolism of this compound. The specific isoforms responsible would likely include members of the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, which are known to metabolize a wide range of substrates containing aromatic rings and alkylamino groups. nih.gov For instance, N-dealkylation reactions are commonly catalyzed by CYP3A4 and CYP2D6. nih.gov

In addition to CYPs, other enzymatic pathways such as flavin-containing monooxygenases (FMOs) could potentially contribute to the metabolism of the amino group. Phase II conjugation reactions would be catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

The metabolic stability of a compound is a key parameter assessed during early drug discovery, providing an indication of its intrinsic clearance. This is often evaluated using in vitro systems such as liver microsomes, which contain a high concentration of CYP enzymes.

A study on the metabolic stability of N-ethyl pentedrone (B609907), a compound also possessing an N-ethyl group, in rat, mouse, and human liver microsomes provides some context. nih.gov The in vitro half-life of N-ethyl pentedrone was found to be significantly shorter in rat liver microsomes compared to mouse and human liver microsomes, indicating species differences in the rate of metabolism. nih.gov

The following table illustrates a hypothetical in vitro metabolic stability profile for this compound in liver microsomes from different species.

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | 25 | 27.7 |

| Mouse | 45 | 15.4 |

| Dog | 60 | 11.6 |

| Human | 75 | 9.2 |

This table contains hypothetical data for illustrative purposes.

Computational and Theoretical Chemistry of 2 Amino N Ethyl N Phenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies on the quantum chemical calculations for 2-amino-N-ethyl-N-phenylacetamide were identified.

There are no available research findings from Density Functional Theory (DFT) studies specifically conducted on this compound. While DFT is a common method for investigating the electronic properties of molecules, its application to this compound has not been documented in the searched scientific literature.

Information regarding the Molecular Electrostatic Potential (MEP) analysis of this compound is not present in the available literature. Such an analysis would typically provide insights into the molecule's reactive sites for electrophilic and nucleophilic attacks, but these have not been published.

Molecular Docking and Ligand-Protein Interaction Studies

There is no specific information available from molecular docking studies involving this compound as the ligand. While related phenylacetamide derivatives have been investigated for their binding to various protein targets, these findings cannot be directly attributed to the subject compound.

No published data exists predicting the binding modes or affinities of this compound with any specific protein target.

Without molecular docking studies, the key amino acid residue interactions that would stabilize this compound within a protein's active site have not been identified.

Molecular Dynamics (MD) Simulations

No records of molecular dynamics (MD) simulations performed on this compound were found. MD simulations would be instrumental in understanding the conformational dynamics and stability of the ligand-protein complex over time, but this area remains uninvestigated for this compound.

Conformational Analysis and Ligand Stability in Biological Environments

A detailed conformational analysis of this compound, which would involve the identification of its stable conformers and the energetic barriers between them, has not been specifically reported in the reviewed literature. Such studies are crucial for understanding how the molecule might adopt different shapes in various environments, including the active sites of biological macromolecules.

For related N-phenylacetamide derivatives, conformational studies have been performed using methods like infrared (IR) spectroscopy and theoretical calculations. For instance, a study on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides identified two stable conformation pairs, gauche and cis, in the gas phase. nih.gov The relative populations of these conformers were found to be influenced by solvent polarity. nih.gov Such analyses provide insights into how structural flexibility can impact molecular properties, a principle that would also apply to this compound. However, without a dedicated study, the specific conformational preferences and stability of this compound in biological environments remain uncharacterized.

Dynamic Behavior of Ligand-Receptor Complexes

The dynamic behavior of a ligand when it binds to a receptor is a key determinant of its biological effect. nih.gov Molecular dynamics simulations are often employed to study the time-dependent interactions and stability of ligand-receptor complexes. nih.gov These simulations can reveal how a ligand and its target protein adapt to each other and the nature of the forces that stabilize the bound state.

While molecular dynamics studies have been conducted on various phenylacetamide derivatives to understand their interactions with specific receptors like monoamine oxidase A (MAO-A), no such studies were found for this compound. nih.gov The dynamic interactions, binding modes, and the stability of any potential complexes formed by this specific compound with biological targets are therefore not documented in the scientific literature. Understanding these dynamics is fundamental, as even subtle changes in ligand-receptor interactions can significantly alter biological outcomes. nih.govaps.org

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new molecules. nih.gov Similarly, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to forecast the pharmacokinetic properties of a compound. fiveable.me

The development of predictive QSAR models requires a dataset of compounds with known biological activities. For the broader class of N-phenylacetamide derivatives, QSAR studies have been successfully applied. For example, 2D-QSAR models have been developed for isatin (B1672199) N-phenylacetamide based sulfonamides to predict their inhibitory activity against carbonic anhydrase isoforms. nih.gov Another study focused on theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives to understand the structural requirements for their antimicrobial activity. frontiersin.org

However, no QSAR studies specifically targeting this compound were identified. Without a relevant biological activity dataset for this compound and its close analogs, the development of predictive models for its specific biological effects is not feasible.

In silico ADMET profiling is a critical step in early-stage drug development to assess the potential of a compound to become a viable drug. fiveable.me Various computational tools and models are available to predict properties like intestinal absorption, blood-brain barrier penetration, and metabolic stability.

While ADMET prediction studies have been conducted for series of substituted phenylacetamides, a specific in silico ADMET profile for this compound is not available in the reviewed literature. nih.govnih.gov General properties can be estimated using various online tools, but a detailed and validated ADMET profile, as part of a comprehensive research study, is currently lacking.

Advanced Analytical Methodologies for 2 Amino N Ethyl N Phenylacetamide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 2-amino-N-ethyl-N-phenylacetamide, providing the means to separate it from impurities and quantify its presence with high precision.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode employed for its separation. For instance, a method for a structurally related compound, N-(2-Amino-6-chlorophenyl)-N-phenylacetamide, utilizes a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid on a Newcrom R1 column. sielc.com Such methods are often scalable for preparative separation to isolate impurities and are suitable for pharmacokinetic studies. sielc.com For faster analysis, Ultra-Performance Liquid Chromatography (UPLC) with smaller particle size columns (e.g., 3 µm) can be utilized. sielc.com

Gas Chromatography (GC) is another powerful separation technique, though it is more suitable for volatile and thermally stable compounds. While direct GC analysis of this compound might be challenging due to its polarity and potential for thermal degradation, derivatization techniques can be employed to increase its volatility and thermal stability, making it amenable to GC analysis. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

Table 1: HPLC and GC Parameters for Related Compounds

| Parameter | HPLC (for N-(2-Amino-6-chlorophenyl)-N-phenylacetamide) sielc.com | GC (General for Phenylacetamides) |

| Column | Newcrom R1 (Reverse Phase) | Non-polar capillary column |

| Mobile Phase/Carrier Gas | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Helium or Nitrogen |

| Detector | UV, MS | FID, MS |

| Application | Quantification, Impurity profiling, Pharmacokinetics | Separation and identification (often with MS) |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic system (LC-MS or GC-MS), it provides a high degree of selectivity and sensitivity.

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule provides valuable structural information. For phenylacetamide derivatives, common fragmentation pathways include the cleavage of the amide bond and rearrangements of the phenyl group. semanticscholar.org

Tandem Mass Spectrometry (MS/MS) further enhances the specificity of detection and quantification. In MS/MS, a specific precursor ion of the target analyte is selected and fragmented, and a resulting product ion is monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio, which is particularly beneficial for analyzing samples with complex matrices.

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons in different chemical environments. For example, the aromatic protons on the phenyl ring would appear as multiplets in the downfield region (typically δ 7.2-7.4 ppm). The protons of the ethyl group would show a triplet for the methyl group and a quartet for the methylene (B1212753) group, with their chemical shifts influenced by the adjacent nitrogen atom. The protons of the amino group and the methylene group adjacent to the carbonyl would also have distinct chemical shifts. semanticscholar.orgrsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift (around δ 170 ppm). The aromatic carbons would resonate in the δ 125-140 ppm range. The carbons of the ethyl group and the methylene group attached to the carbonyl would also have specific chemical shifts. semanticscholar.orgrsc.orgchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenylacetamide Derivatives

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 7.4 (multiplet) | 125 - 140 |

| Amide Carbonyl | - | ~170 |

| Ethyl Group (-CH2-) | Quartet rsc.org | - |

| Ethyl Group (-CH3) | Triplet rsc.org | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band around 1650 cm⁻¹ would correspond to the C=O stretching vibration of the amide group. The N-H stretching vibrations of the primary amine and the amide would appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C ring stretching vibrations would appear around 1500-1600 cm⁻¹. nih.govchemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenyl group in this compound would give rise to characteristic absorption bands in the UV region, typically around 250-270 nm, due to π-π* transitions of the aromatic ring.

Bioanalytical Method Development for Preclinical Samples

The analysis of this compound in preclinical samples, such as plasma, urine, or tissue homogenates, presents unique challenges due to the complexity of the biological matrix. Therefore, the development of robust and validated bioanalytical methods is crucial.

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The development of an LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interferences from the biological matrix and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Chromatographic Separation: An efficient HPLC or UPLC method is developed to separate the analyte from endogenous matrix components and potential metabolites.

Mass Spectrometric Detection: The MS/MS parameters, including the selection of precursor and product ions and optimization of collision energy, are fine-tuned to achieve the desired sensitivity and selectivity.

Method Validation: The developed method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, range, selectivity, and stability.

The development of such methods is essential for conducting preclinical pharmacokinetic and toxicokinetic studies of this compound.

Extraction and Sample Preparation from Biological Matrices

The primary objective of sample preparation is to isolate this compound from complex biological matrices like blood, plasma, or urine, remove potential interferences, and concentrate the analyte to a level suitable for instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of extraction technique is critical and is determined by the physicochemical properties of the analyte and the nature of the biological sample.

Commonly employed techniques for a compound like this compound would include:

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which possesses both a basic amino group and a relatively nonpolar phenylacetamide core, the pH of the aqueous phase would be adjusted to a basic pH (e.g., pH 9-11) to neutralize the amino group and maximize its partitioning into an organic solvent. Suitable water-immiscible organic solvents would include ethyl acetate, diethyl ether, or a mixture of hexane (B92381) and isoamyl alcohol. The process involves vortexing the sample with the extraction solvent followed by centrifugation to separate the layers. The organic layer containing the analyte is then evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC-MS mobile phase.

Solid-Phase Extraction (SPE): SPE is a more selective and often more efficient technique than LLE. It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. For this compound, a mixed-mode cation exchange SPE sorbent would be highly effective. The extraction protocol would involve the following steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer).

Loading: The pre-treated biological sample (e.g., plasma diluted with a weak acid to ensure the amino group is protonated) is passed through the sorbent. The protonated analyte is retained by the strong cation exchange functional groups on the sorbent, while neutral and acidic interferences are washed away.

Washing: The sorbent is washed with a series of solvents to remove weakly bound impurities. A typical wash sequence might include an acidic buffer followed by an organic solvent like methanol.

Elution: The analyte of interest is eluted from the sorbent using a solvent mixture that disrupts the interaction, such as a small percentage of ammonia (B1221849) or another base in an organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The eluate is then evaporated and reconstituted.

Protein Precipitation (PPT): This is the simplest and fastest method of sample preparation, often used for high-throughput screening. It is particularly applicable to plasma or serum samples. A water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample in a specific ratio (e.g., 3:1 v/v). This denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte is collected and can be directly injected into the LC-MS system or subjected to further cleanup if necessary. While fast, PPT is the least clean of the methods and may lead to more significant matrix effects.

The selection of the optimal technique would be based on the required sensitivity, selectivity, sample throughput, and the complexity of the biological matrix. For rigorous quantitative analysis, SPE is often the preferred method due to its high recovery and ability to produce clean extracts.

Table 1: Illustrative Comparison of Extraction Techniques for this compound from Human Plasma

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Protein denaturation and removal | Partitioning between immiscible liquids | Adsorption onto a solid support |

| Typical Solvents | Acetonitrile, Methanol | Ethyl Acetate, Diethyl Ether | Methanol, Ammonium Hydroxide |

| Speed | Very Fast (< 5 min/sample) | Moderate (~20-30 min/sample) | Slower (~30-45 min/sample) |

| Selectivity | Low | Moderate | High |

| Recovery | High but variable | Good (80-95%) | Excellent (>90%) |

| Matrix Effects | High | Moderate | Low |

| Automation | Easily automated | Difficult to automate | Easily automated (96-well format) |

Method Validation for Accuracy, Precision, and Sensitivity

Once an extraction method is developed, the entire analytical method must be rigorously validated to ensure its reliability for the intended application. Method validation is a formal process that demonstrates that the analytical procedure is suitable for its purpose. For bioanalytical methods, validation is typically performed in accordance with guidelines from regulatory bodies. The key parameters evaluated are accuracy, precision, and sensitivity.

Accuracy: Accuracy measures the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is determined by analyzing quality control (QC) samples prepared at known concentrations (typically low, medium, and high) against a calibration curve. The accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. For a method to be considered accurate, the mean value should generally be within ±15% of the nominal value (or ±20% for the lower limit of quantification).

Precision: Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Intra-day precision (repeatability): The precision obtained when the analysis is performed by one analyst on one day using one instrument.

Inter-day precision (intermediate precision): The precision obtained when the analysis is performed in the same laboratory on different days, by different analysts, or with different equipment. The RSD for precision should typically not exceed 15% (or 20% at the lower limit of quantification).

Sensitivity: The sensitivity of a bioanalytical method is defined by the lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. Another related parameter is the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. The LLOQ is a critical parameter for pharmacokinetic studies where drug concentrations can fall to very low levels.

Table 2: Illustrative Method Validation Data for this compound in Human Plasma

| Parameter | QC Low (5 ng/mL) | QC Medium (50 ng/mL) | QC High (500 ng/mL) | Acceptance Criteria |

| Intra-day Precision (n=6) | ||||

| Mean Measured Conc. (ng/mL) | 5.12 | 48.95 | 505.8 | |

| RSD (%) | 6.8% | 4.5% | 3.2% | ≤15% |

| Accuracy (%) | 102.4% | 97.9% | 101.2% | 85-115% |

| Inter-day Precision (n=18, 3 days) | ||||

| Mean Measured Conc. (ng/mL) | 5.25 | 51.5 | 498.2 | |

| RSD (%) | 9.5% | 7.1% | 5.8% | ≤15% |

| Accuracy (%) | 105.0% | 103.0% | 99.6% | 85-115% |

| Sensitivity | ||||

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Precision ≤20%, Accuracy 80-120% | ||

| Limit of Detection (LOD) | 0.3 ng/mL | Signal-to-Noise ≥ 3 |

Interdisciplinary Perspectives and Future Research Trajectories for 2 Amino N Ethyl N Phenylacetamide Research

Potential Applications of 2-amino-N-ethyl-N-phenylacetamide as a Chemical Probe

The unique structural characteristics of this compound, particularly its amide functional group, position it as a candidate for development into a chemical probe. Chemical probes are small molecules designed to selectively interact with biological targets, such as proteins, to elucidate their functions in complex biological systems. The amide group is of particular interest to medicinal chemists and chemical biologists due to its capacity for forming significant hydrogen bonding interactions, featuring both a hydrogen bond acceptor (the carbonyl group) and a hydrogen bond donor (the amine group). nih.gov This dual functionality is crucial for binding to biological targets and is a cornerstone of drug design. nih.govsapub.org

While direct research on this compound as a chemical probe is not extensively documented, the broader class of phenylacetamide and 2-phenethylamine derivatives has shown significant biological relevance. nih.govmdpi.com Compounds with a phenylacetamide core have been investigated for a range of bioactivities. acs.org The development of this compound as a probe would involve synthesizing derivatives and assessing their binding affinity and selectivity for specific proteins or pathways. Such a probe could be invaluable for studying biological processes where its target is involved, potentially leading to new therapeutic strategies. The principle of bioisosterism, where one functional group is replaced by another with similar properties, is often employed to enhance a compound's potency and pharmacokinetic profile, a strategy that could be applied to optimize this molecule for a probing function. nih.gov

Integration of Omics Technologies (Proteomics, Metabolomics) in Mechanistic Studies

To fully understand the biological effects of this compound, a systems-level approach is necessary. Omics technologies, such as proteomics and metabolomics, offer powerful tools for achieving a global view of molecular changes within a cell or organism upon exposure to a chemical compound. nih.gov

Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.govnih.gov In the context of this compound, proteomics can be used to identify direct protein binding partners and to observe downstream changes in protein expression patterns. nih.gov Techniques like two-dimensional gel electrophoresis (2-DE) can separate complex protein mixtures, allowing for the comparison of protein profiles between treated and untreated cells. nih.gov Subsequently, mass spectrometry (MS) can identify these proteins and any post-translational modifications, providing clues about the compound's mechanism of action. nih.gov This approach can reveal the cellular pathways and signaling networks affected by the compound. Functional proteomics, which specifically investigates protein-protein interactions, can further delineate the biological role of any identified target protein. nih.gov

Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. The human exposome, which includes all environmental and occupational exposures throughout a lifetime, can be studied using metabolomics. By analyzing the metabolome, researchers can identify changes in metabolic pathways caused by this compound. This could reveal, for instance, if the compound affects energy metabolism, lipid synthesis, or other critical cellular processes. The study of related compounds like N-Ethylacetamide, identified as a secondary metabolite, highlights the relevance of this approach. Integrating proteomics and metabolomics data can provide a highly detailed and multi-layered understanding of the compound's biological impact.

Novel Experimental Models for Deeper Mechanistic Insights (e.g., Organoids, 3D Culture)

Traditional two-dimensional (2D) cell cultures, grown as a flat monolayer on plastic surfaces, have been the workhorse of biological research for decades. youtube.com However, they often fail to replicate the complex microenvironment of in vivo tissues, which can lead to misleading results in drug discovery and mechanistic studies. youtube.comnih.gov The development of three-dimensional (3D) cell culture systems and organoids represents a significant leap forward, offering more physiologically relevant models. youtube.comnih.gov

3D Cell Cultures allow cells to grow in all three dimensions, fostering cell-cell and cell-extracellular matrix interactions that are crucial for normal cell function. nih.gov Studies have shown that cells cultured in 3D models exhibit different proliferation rates and are often more resistant to anticancer drugs compared to their 2D counterparts, better reflecting the situation in a living organism. nih.govnih.gov These systems are increasingly being automated for high-throughput screening, accelerating their use in drug discovery. youtube.comresearchgate.net

Organoids are even more sophisticated models. These are miniature, self-organizing 3D structures grown from stem cells (either embryonic, induced pluripotent, or adult stem cells) that can recapitulate the architecture and function of a specific organ. nih.govnih.govyoutube.com Researchers have successfully created organoids for a variety of tissues, including the intestine, liver, brain, and kidney. youtube.comresearchgate.net These "mini-organs" can be used to model diseases, study host-pathogen interactions, and assess drug efficacy and toxicity with greater accuracy. youtube.comresearchgate.net For instance, patient-derived organoids (PDOs) can be created from an individual's tissue, opening the door to personalized medicine by testing a compound's effect on a specific patient's cells. youtube.com

For a compound like this compound, these advanced models would be invaluable for gaining deeper mechanistic insights into its biological effects in a context that more closely mimics human physiology.

Table 1: Comparison of 2D and 3D Cell Culture Models

| Feature | 2D Monolayer Culture | 3D Culture (Spheroids/Organoids) |

|---|---|---|

| Cell Morphology | Flattened, unnatural | More rounded, native-like |

| Cell-Cell Interaction | Limited to lateral contacts | Extensive, spatial interactions |

| Cell-Matrix Interaction | On a rigid, artificial surface | Interaction with a surrounding matrix |

| Physiological Relevance | Low, lacks tissue architecture | High, mimics in vivo microenvironment youtube.comnih.gov |

| Nutrient/Oxygen Gradients | Uniform access | Forms gradients, similar to tissues nih.gov |

| Drug Response | Often overly sensitive | More resistant, better predictor of in vivo response nih.govnih.gov |

| Application | High-throughput screening | Disease modeling, personalized medicine, toxicity testing youtube.comyoutube.com |

Challenges and Opportunities in the Academic Research of Amide-Based Chemical Compounds

The amide bond is one of the most fundamental and prevalent linkages in chemistry and biology, forming the backbone of proteins and appearing in approximately a quarter of all marketed drugs. sapub.orgrsc.org Despite its importance, or perhaps because of it, academic research on amide-based compounds faces a unique set of challenges and opportunities.

Challenges:

Amide Bond Synthesis: The formation of amide bonds is one of the most frequently performed reactions in medicinal chemistry. rsc.orgresearchgate.net However, traditional methods often rely on stoichiometric coupling reagents that generate significant waste, presenting a challenge for green and sustainable chemistry. researchgate.netunc.edu

Amide Bond Stability and Activation: Amides are comparatively unreactive and stable due to resonance stabilization. researchgate.netnih.gov This inertness makes their selective activation and transformation a significant and long-standing challenge for synthetic chemists. researchgate.netnih.gov

Classification and Nomenclature: Discrepancies and a lack of uniform adherence to IUPAC's amide classification rules can create confusion and challenges for students and scientists in the field. sapub.org

Opportunities:

Sustainable Synthesis: There is a major push to develop more sustainable and atom-economical methods for amide synthesis. rsc.orgresearchgate.net This includes the development of new catalytic systems using earth-abundant metals, enzymatic processes, and innovative approaches like electrosynthesis and flow chemistry. rsc.orgunc.edunih.govukri.org

Novel Activation Strategies: The challenge of amide stability has spurred innovation. Researchers are actively developing new strategies for the selective activation of amides under mild conditions, opening up new avenues for synthetic transformations that were previously unattainable. nih.gov

Drug Discovery: The unique hydrogen bonding capabilities of the amide group ensure its continued importance in drug design. nih.gov Understanding how amides interact with biological targets remains a key aspect of pharmaceutical research, presenting endless opportunities for designing new therapeutic agents. researchgate.net The construction of sterically complex chiral amides, in particular, is an area of active research with high potential. acs.org

Table 2: Summary of Challenges and Opportunities in Amide Research

| Aspect | Challenges | Opportunities |

|---|---|---|

| Synthesis | Poor atom economy of traditional methods, generation of waste. researchgate.net | Development of green, catalytic, and flow chemistry methods. unc.edunih.gov |

| Reactivity | High stability and inertness of the amide bond. researchgate.netnih.gov | Discovery of novel and mild activation strategies for new transformations. nih.gov |

| Application | Overcoming enzymatic lability in vivo for peptide-based drugs. nih.gov | Ubiquity in pharmaceuticals provides vast potential for new drug design. researchgate.netacs.org |

| Fundamental Science | Lack of uniform adherence to classification standards. sapub.org | Exploring new reactivity profiles and expanding the synthetic toolbox. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-ethyl-N-phenylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of 2-chloro-N-ethyl-N-phenylacetamide with ammonia or azide intermediates. For example, refluxing 2-chloro-N-ethyl-N-phenylacetamide with sodium azide in a toluene/water mixture (8:2 v/v) at 80–100°C for 5–7 hours yields 2-azido intermediates, which are subsequently reduced to the amine using catalytic hydrogenation . Optimization includes monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and adjusting stoichiometry to minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).

- NMR (¹H and ¹³C) to confirm substitution patterns (e.g., ethyl and phenyl groups on the acetamide nitrogen, amino group at C2).

- FT-IR for functional group identification (N-H stretch at ~3350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- X-ray crystallography (if crystalline) using SHELXL for refinement .

Q. What solvents and conditions are optimal for dissolving this compound in biological assays?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) at 25°C (~10–15 mg/mL). For aqueous buffers, use co-solvents like ethanol (≤10% v/v) to enhance solubility without denaturing proteins. Pre-saturate solutions via sonication (30 min) and filter through 0.22 µm membranes to remove particulates .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Validate batches via LC-MS and elemental analysis.

- Assay conditions : Standardize protocols (e.g., cell line passage number, serum-free media for enzyme inhibition assays).

- Epimerization : Check for stereochemical instability using chiral HPLC (e.g., Chiralpak AD-H column) .

- Reference negative controls (e.g., N-ethyl-N-phenylacetamide without the amino group) to isolate the amino moiety’s contribution .

Q. What computational tools are suitable for predicting the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target enzymes (e.g., proteases or kinases from PDB).

- Apply QM/MM simulations (Gaussian 16 with Amber force fields) to model electron transfer at the amino group.

- Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can isotopic labeling (e.g., ¹⁵N) be incorporated into this compound for mechanistic studies?

- Methodological Answer : Synthesize ¹⁵N-labeled analogs via:

- Reductive amination : Use ¹⁵NH₃ and 2-keto-N-ethyl-N-phenylacetamide under H₂/Pd-C.

- Azide reduction : Replace NaN₃ with ¹⁵N-labeled sodium azide in the synthetic route .

- Confirm labeling efficiency via ESI-MS and ¹⁵N NMR (referencing neat NH₄Cl as a standard) .

Q. What strategies mitigate degradation of this compound under physiological pH?

- Methodological Answer :

- pH stability profiling : Use buffered solutions (pH 2–12) and monitor degradation via HPLC. The compound is most stable at pH 6–8.

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose).

- Protective groups : Temporarily mask the amino group with Boc or Fmoc during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.